molecular formula C17H18ClN7 B2407967 N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine CAS No. 946242-47-3

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine

Cat. No.: B2407967
CAS No.: 946242-47-3
M. Wt: 355.83
InChI Key: BGXJEFNZULMESY-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine is a synthetic organic compound that belongs to the class of pteridines Pteridines are heterocyclic compounds containing a pyrimidine ring fused to a pyrazine ring This compound is characterized by the presence of a 4-chlorophenyl group and a 4-methylpiperazinyl group attached to the pteridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine typically involves multi-step organic reactions. One common approach is to start with the pteridine core and introduce the 4-chlorophenyl and 4-methylpiperazinyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pteridine core or the phenyl ring, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in DMSO.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pteridine N-oxides, while reduction may produce pteridine amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: Investigated for its potential as a fluorescent probe for studying biological systems.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: Characterized by the presence of a 4-chlorophenyl group and a 4-methylpiperazinyl group.

    N-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)pteridin-4-amine: Similar structure but with an ethyl group instead of a methyl group on the piperazine ring.

    N-(4-bromophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine: Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)pteridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN7/c1-24-8-10-25(11-9-24)17-22-15-14(19-6-7-20-15)16(23-17)21-13-4-2-12(18)3-5-13/h2-7H,8-11H2,1H3,(H,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXJEFNZULMESY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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